Lobuprofen

Description

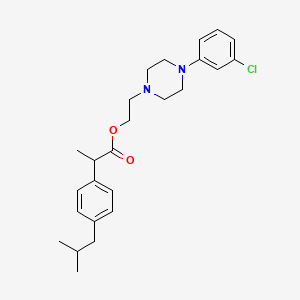

Structure

3D Structure

Properties

CAS No. |

98207-12-6 |

|---|---|

Molecular Formula |

C25H33ClN2O2 |

Molecular Weight |

429.0 g/mol |

IUPAC Name |

2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate |

InChI |

InChI=1S/C25H33ClN2O2/c1-19(2)17-21-7-9-22(10-8-21)20(3)25(29)30-16-15-27-11-13-28(14-12-27)24-6-4-5-23(26)18-24/h4-10,18-20H,11-17H2,1-3H3 |

InChI Key |

JFGXBHHLHQAGRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCN2CCN(CC2)C3=CC(=CC=C3)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lobuprofen; |

Origin of Product |

United States |

Foundational & Exploratory

Stereochemistry of Ibuprofen: A Technical Guide to Pharmacological Activity

<

Abstract

Ibuprofen, a cornerstone of nonsteroidal anti-inflammatory drugs (NSAIDs), is a chiral molecule administered clinically as a racemic mixture. This technical guide provides an in-depth analysis of the stereochemical properties of ibuprofen and their profound impact on its pharmacological activity. We will explore the differential actions of its (S)- and (R)-enantiomers, the critical in vivo metabolic chiral inversion, and the underlying mechanisms of cyclooxygenase (COX) inhibition. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and pathway visualizations to facilitate a comprehensive understanding of ibuprofen's stereopharmacology.

Introduction: The Significance of Chirality in Ibuprofen

Ibuprofen possesses a single stereocenter at the α-position of its propionate moiety, leading to the existence of two non-superimposable mirror images, or enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen.[1] While chemically similar, these enantiomers exhibit significant differences in their three-dimensional arrangement, which dictates their interaction with biological targets.[2] The vast majority of ibuprofen's therapeutic effects—analgesic, anti-inflammatory, and antipyretic—are attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[3][4] The (R)-enantiomer is considered significantly less active in this regard.[3][5]

A unique and clinically important feature of ibuprofen is the unidirectional metabolic chiral inversion of the less active (R)-enantiomer to the highly active (S)-enantiomer in vivo.[1][6] This bioconversion is catalyzed by α-methylacyl-CoA racemase (AMACR) and effectively makes the racemic mixture a prodrug for the (S)-form, ensuring that a substantial portion of the administered dose becomes therapeutically active.[1][7] Understanding this stereochemical relationship is crucial for optimizing therapeutic strategies and developing next-generation anti-inflammatory agents.

Differential Pharmacological Activity of Ibuprofen Enantiomers

The primary mechanism of action for ibuprofen is the inhibition of COX enzymes (both COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain, inflammation, and fever.[4][8] The pharmacological activity of ibuprofen is highly stereoselective, with the (S)-enantiomer being the eutomer (the pharmacologically active enantiomer).

(S)-ibuprofen is a potent, non-selective inhibitor of both COX-1 and COX-2.[4][9] In contrast, (R)-ibuprofen is a very weak inhibitor of COX-1 and is considered virtually inactive against COX-2 at therapeutic concentrations.[3][10][11] This dramatic difference in potency underscores the importance of stereochemistry in drug-receptor interactions. The crystal structure of (S)-ibuprofen bound to COX enzymes reveals a specific orientation within the active site that allows for effective inhibition, a conformation that the (R)-enantiomer cannot achieve as readily.[12]

Quantitative Comparison of COX Inhibition

The inhibitory potency of each enantiomer against the COX isoforms is typically quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values from in vitro studies.

| Compound | Target Enzyme | IC50 (μM) | Citation |

| (S)-Ibuprofen | COX-1 | 2.1 | [10] |

| COX-2 | 1.6 | [10] | |

| (R)-Ibuprofen | COX-1 | 34.9 | [10] |

| COX-2 | > 250 (No inhibition) | [10] |

Table 1: Comparative in vitro inhibitory concentrations (IC50) of ibuprofen enantiomers against human COX-1 and COX-2 enzymes.

Metabolic Chiral Inversion: The Role of AMACR

The pharmacokinetic profile of racemic ibuprofen is uniquely influenced by the in vivo conversion of (R)-ibuprofen to (S)-ibuprofen. This process, known as chiral inversion, ensures that a significant portion of the therapeutically weaker enantiomer is converted into the active form.[1]

The Biochemical Pathway of Inversion

The inversion is not a direct epimerization. Instead, it is a multi-step enzymatic process primarily occurring in the liver.[9][13] The key enzyme responsible is α-methylacyl-CoA racemase (AMACR).[1][7] The pathway proceeds as follows:

-

(R)-Ibuprofen is first activated to its coenzyme A (CoA) thioester, (R)-ibuprofenoyl-CoA , by acyl-CoA-synthetase.[1]

-

AMACR then catalyzes the epimerization of (R)-ibuprofenoyl-CoA to (S)-ibuprofenoyl-CoA .[1][14] This step involves the removal and non-selective re-addition of the α-proton via an enolate intermediate.[13]

-

Finally, a hydrolase cleaves the CoA group, releasing the active (S)-Ibuprofen .[1]

This inversion is unidirectional; the body converts the (R)-form to the (S)-form, but not vice-versa.[2]

Metabolic chiral inversion pathway of (R)-ibuprofen.

Pharmacokinetic Implications

The chiral inversion significantly impacts the relative plasma concentrations of the two enantiomers following administration of racemic ibuprofen. Plasma levels of (S)-ibuprofen are consistently higher than those of (R)-ibuprofen.[15][16] The extent of inversion can vary between individuals, with estimates ranging from 50% to 65% of an administered dose of (R)-ibuprofen being converted to the (S)-enantiomer.[3][9] This variability may contribute to the observed differences in therapeutic response among patients.[15]

The following table presents pharmacokinetic data from a study where subjects received single doses of the racemate, (R)-ibuprofen, or (S)-ibuprofen, illustrating the impact of inversion.

| Administered Drug (400 mg) | Analyte | Cmax (mg/L) | AUC (mg·h/L) | t½ (min) | Citation |

| (S)-Ibuprofen Arginine | (S)-Ibuprofen | 36.2 ± 7.7 | 86.4 ± 14.9 | 105.2 ± 20.4 | [17] |

| (R)-Ibuprofen Arginine | (R)-Ibuprofen | 35.3 ± 5.0 | 104.7 ± 27.7 | 97.7 ± 23.3 | [17] |

| (S)-Ibuprofen | 9.7 ± 3.0 | 47.0 ± 17.2 | 148.1 ± 63.6 | [17] | |

| Racemic Ibuprofen Arginine | (R)-Ibuprofen | 25.6 ± 4.4 | 65.3 ± 15.0 | 128.6 ± 45.0 | [17] |

| (S)-Ibuprofen | 29.9 ± 5.6 | 105.1 ± 23.0 | 136.6 ± 20.7 | [17] |

Table 2: Mean pharmacokinetic parameters (±SD) of ibuprofen enantiomers in healthy volunteers after oral administration of different formulations. Note the appearance of (S)-ibuprofen after administration of pure (R)-ibuprofen, demonstrating inversion.

Core Signaling Pathway: Prostaglandin Synthesis Inhibition

Ibuprofen exerts its therapeutic effects by intercepting the cyclooxygenase pathway, a critical component of the inflammatory cascade.

Inhibition of the Cyclooxygenase (COX) Signaling Pathway by (S)-Ibuprofen.

This pathway begins when phospholipase A₂ releases arachidonic acid from cell membrane phospholipids.[4] Both COX-1 (constitutively expressed and involved in homeostatic functions like gastric protection) and COX-2 (induced during inflammation) convert arachidonic acid to prostaglandin H₂ (PGH₂).[1][8] PGH₂ is then further metabolized into various prostanoids that mediate physiological and pathophysiological responses.[4] (S)-Ibuprofen competitively and reversibly binds to the active sites of both COX-1 and COX-2, preventing the synthesis of PGH₂ and thereby reducing the production of prostaglandins that cause pain and inflammation.[4][12]

Experimental Protocols

Protocol: Chiral Separation of Ibuprofen Enantiomers by HPLC

This protocol outlines a general method for the stereoselective separation and quantification of ibuprofen enantiomers in plasma, essential for pharmacokinetic studies.

Objective: To separate and quantify (R)- and (S)-ibuprofen from a biological matrix.

Methodology:

-

Sample Preparation (Solid Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by a phosphate buffer (e.g., 50 mM, pH 6.0).[18]

-

Acidify plasma samples and load onto the cartridge.

-

Wash the cartridge with the buffer to remove interferences.

-

Elute the drug enantiomers with an organic solvent like methanol.[18]

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A chiral stationary phase (CSP) is required. Common choices include polysaccharide-based columns (e.g., Chiralcel OJ-R) or protein-based columns (e.g., α1-acid glycoprotein).[19]

-

Mobile Phase: An isocratic mobile phase is typically used. A common composition is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol.[18][19] The exact ratio is optimized to achieve baseline separation.

-

Flow Rate: Typically set between 1.0 and 1.5 mL/min.[18]

-

Detection: UV detection is standard, with the wavelength set near ibuprofen's absorbance maximum (e.g., 220-240 nm).[18]

-

Quantification: Peak areas of the enantiomers are compared to calibration curves prepared from standards of known concentrations.

-

Workflow for Chiral HPLC Analysis of Ibuprofen Enantiomers.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method to determine the IC50 values of ibuprofen enantiomers against COX enzymes.

Objective: To measure the dose-dependent inhibition of prostaglandin synthesis by (R)- and (S)-ibuprofen.

Methodology:

-

Enzyme Source: Use purified human recombinant COX-1 and COX-2 or cellular systems that selectively express one isoform (e.g., human platelets for COX-1, LPS-stimulated monocytes for COX-2).[10]

-

Assay Reaction:

-

In a multi-well plate, add the enzyme source, a buffer solution, and co-factors.

-

Add varying concentrations of the test compounds ((R)-ibuprofen, (S)-ibuprofen) or a vehicle control.

-

Pre-incubate the enzyme with the inhibitor for a defined period.

-

Initiate the reaction by adding the substrate, arachidonic acid.[20]

-

Incubate for a specific time at 37°C to allow for prostaglandin production.[10]

-

Stop the reaction (e.g., by adding a strong acid).

-

-

Quantification of Prostaglandins:

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

Conclusion

The pharmacological profile of ibuprofen is inextricably linked to its stereochemistry. The (S)-enantiomer is the primary active component, potently inhibiting both COX-1 and COX-2, while the (R)-enantiomer is substantially less active. The clinical efficacy of the commonly used racemic mixture is significantly enhanced by the unidirectional metabolic inversion of (R)-ibuprofen to (S)-ibuprofen, a process mediated by the enzyme AMACR. This guide has provided the quantitative data, pathway visualizations, and experimental frameworks necessary for a detailed technical understanding of these principles. For drug development professionals, these stereochemical considerations are paramount, influencing everything from dosage form design to the pursuit of enantiopure formulations aimed at optimizing the therapeutic index of this vital NSAID.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. α-Methylacyl-CoA racemase (AMACR): metabolic enzyme, drug metabolizer and cancer marker P504S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of ibuprofen enantiomers and its coenzyme A thioesters on human prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanistic studies on the metabolic chiral inversion of R-ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ibuprofen: anticancer drug | News | Chemistry World [chemistryworld.com]

- 15. Pharmacokinetics of ibuprofen enantiomers after single and repeated doses in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics and pharmacodynamics of enantiomers of ibuprofen and flurbiprofen after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Preliminary pharmacokinetic study of ibuprofen enantiomers after administration of a new oral formulation (ibuprofen arginine) to healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. asianpubs.org [asianpubs.org]

- 20. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

A Deep Dive into the Stereochemistry of Ibuprofen: Unraveling the Biological Effects of (S)- and (R)-Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ibuprofen, a cornerstone of nonsteroidal anti-inflammatory drugs (NSAIDs), is widely administered as a racemic mixture of its two enantiomers: (S)-ibuprofen and (R)-ibuprofen. While chemically similar, these mirror-image isomers exhibit distinct pharmacological and metabolic profiles. This technical guide provides a comprehensive exploration of the differential biological effects of (S)- and (R)-ibuprofen, offering valuable insights for researchers and professionals in drug development.

Core Concepts: Stereoselectivity in Ibuprofen's Action

The therapeutic efficacy of racemic ibuprofen is primarily attributed to the (S)-(+)-enantiomer, also known as dexibuprofen. This stereoselectivity is most evident in its interaction with cyclooxygenase (COX) enzymes, the primary targets of NSAIDs.

(S)-Ibuprofen is a potent inhibitor of both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain, inflammation, and fever.[1] In contrast, (R)-ibuprofen exhibits significantly weaker inhibitory activity against COX-1 and is considered virtually inactive against COX-2 at therapeutic concentrations.[1][2]

A crucial aspect of ibuprofen's pharmacology is the unidirectional metabolic inversion of the (R)-enantiomer to the active (S)-enantiomer in vivo. This bioconversion process, which occurs primarily in the liver, ensures that a significant portion of the administered (R)-ibuprofen contributes to the overall therapeutic effect.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the pharmacodynamic and pharmacokinetic properties of (S)-ibuprofen and (R)-ibuprofen.

Table 1: Pharmacodynamic Profile - Cyclooxygenase (COX) Inhibition

| Enantiomer | Target | IC50 (μM) | Potency Notes |

| (S)-Ibuprofen | COX-1 | 2.1[1][4] | Potent inhibitor |

| COX-2 | 1.6[1][4] | Potent inhibitor | |

| (R)-Ibuprofen | COX-1 | 34.9[1][4] | ~15-fold less potent than (S)-ibuprofen[1] |

| COX-2 | > 250[1][4] | Considered inactive at therapeutic concentrations |

Table 2: Pharmacokinetic Parameters in Humans (Oral Administration)

| Parameter | (S)-Ibuprofen | (R)-Ibuprofen | Racemic Ibuprofen | Notes |

| Cmax (mg/L) | 29.9 ± 5.6 | 25.6 ± 4.4 | - | Following an 800 mg dose of racemic ibuprofen arginine.[5] |

| AUC (mg·h/L) | 105.1 ± 23.0 | 65.3 ± 15.0 | - | Following an 800 mg dose of racemic ibuprofen arginine.[5] |

| t½ (h) | ~2.0 | ~2.2 | ~2.0 | Half-life is similar for both enantiomers. |

| Metabolic Inversion | N/A | ~50-60% converted to (S)-ibuprofen | N/A | This unidirectional conversion contributes significantly to the therapeutic effect of the racemate.[6] |

Note: Pharmacokinetic parameters can vary depending on the specific formulation and dosage.

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize the differential effects of ibuprofen enantiomers.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to determine the inhibitory potency (IC50) of (S)- and (R)-ibuprofen against COX-1 and COX-2.

Objective: To quantify the concentration of each ibuprofen enantiomer required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

(S)-ibuprofen and (R)-ibuprofen standards

-

Microplate reader

-

Assay for prostaglandin E2 (PGE2) detection (e.g., ELISA kit)

Procedure:

-

Enzyme Preparation: Reconstitute and dilute the COX-1 and COX-2 enzymes in the reaction buffer to a final concentration that yields a robust signal in the absence of inhibitors.

-

Inhibitor Preparation: Prepare a series of dilutions of (S)-ibuprofen and (R)-ibuprofen in the reaction buffer.

-

Reaction Setup: In a 96-well microplate, add the reaction buffer, heme, and the respective ibuprofen enantiomer dilution.

-

Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to each well and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination: After a defined incubation period (e.g., 2 minutes), terminate the reaction by adding a stopping agent (e.g., a strong acid).

-

PGE2 Quantification: Measure the amount of PGE2 produced in each well using a specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable nonlinear regression model.

Stereoselective Pharmacokinetic Analysis in Human Plasma

This protocol details a typical workflow for quantifying the plasma concentrations of (S)- and (R)-ibuprofen following oral administration of racemic ibuprofen.

Objective: To determine the time course of plasma concentrations for each ibuprofen enantiomer to calculate key pharmacokinetic parameters.

Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chiralcel OD-H)

-

UV or Mass Spectrometric (MS) detector

-

(S)-ibuprofen and (R)-ibuprofen analytical standards

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

Human plasma samples collected at various time points after drug administration

-

Reagents for sample preparation (e.g., protein precipitation agents, extraction solvents)

Procedure:

-

Sample Collection: Collect blood samples from subjects at predefined time points following the oral administration of racemic ibuprofen. Centrifuge the blood to obtain plasma and store frozen until analysis.

-

Sample Preparation:

-

Thaw plasma samples.

-

Add the internal standard to each plasma sample.

-

Perform protein precipitation by adding a suitable agent (e.g., acetonitrile) and vortexing.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC Analysis:

-

Inject the reconstituted sample into the HPLC system equipped with a chiral column.

-

Use an isocratic mobile phase (e.g., a mixture of hexane, isopropanol, and trifluoroacetic acid) to achieve enantiomeric separation.

-

Detect the enantiomers using a UV detector at a specific wavelength or a mass spectrometer for higher sensitivity and selectivity.

-

-

Data Analysis:

-

Construct a calibration curve using the analytical standards.

-

Quantify the concentration of (S)- and (R)-ibuprofen in each plasma sample by comparing their peak areas to the calibration curve.

-

Plot the plasma concentration of each enantiomer versus time.

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using appropriate software.

-

Mandatory Visualizations

The following diagrams illustrate key pathways and relationships in the pharmacology of ibuprofen enantiomers.

Caption: Unidirectional metabolic inversion of (R)-ibuprofen to (S)-ibuprofen.

Caption: Prostaglandin synthesis pathway and stereoselective inhibition by ibuprofen enantiomers.

Conclusion

The biological effects of ibuprofen are a clear demonstration of stereoselectivity in pharmacology. The (S)-enantiomer is the primary driver of the drug's anti-inflammatory, analgesic, and antipyretic properties through potent inhibition of COX enzymes. The in vivo metabolic inversion of the less active (R)-enantiomer to the active (S)-form is a key pharmacokinetic feature that enhances the overall therapeutic efficacy of the racemic mixture. A thorough understanding of these stereospecific interactions and metabolic pathways is crucial for the rational design and development of improved NSAIDs with enhanced efficacy and safety profiles. This guide provides a foundational resource for researchers and professionals dedicated to advancing the field of pain and inflammation management.

References

- 1. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanistic studies on the metabolic chiral inversion of R-ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of ibuprofen enantiomers and its coenzyme A thioesters on human prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of ibuprofen enantiomers in human plasma by HPLC-MS/MS: validation and application in neonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vivo Chiral Inversion of R-Ibuprofen to S-Ibuprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the unidirectional chiral inversion of the pharmacologically less active R-enantiomer of ibuprofen to its more potent S-enantiomer within the body. Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), is typically administered as a racemic mixture. The in vivo conversion of R-ibuprofen to S-ibuprofen is a critical factor in its overall therapeutic efficacy and safety profile. This document details the biochemical pathways, key enzymes, quantitative pharmacokinetic data, and experimental protocols relevant to the study of this phenomenon.

Biochemical Pathway of R-Ibuprofen Chiral Inversion

The in vivo chiral inversion of R-ibuprofen is a three-step enzymatic process that primarily occurs in the liver. This unidirectional conversion effectively transforms the less active R-enantiomer into the pharmacologically active S-enantiomer[1]. The S-enantiomer is estimated to be 160 times more potent in inhibiting prostaglandin synthesis than the R-enantiomer[2]. The process involves the formation of a coenzyme A (CoA) thioester intermediate.

The key enzymes involved in this pathway are:

-

Acyl-CoA Synthetase: This enzyme initiates the process by activating R-ibuprofen through the formation of a high-energy thioester bond with coenzyme A, resulting in R-ibuprofen-CoA[1].

-

Alpha-methylacyl-CoA Racemase (AMACR): This enzyme catalyzes the epimerization of R-ibuprofen-CoA to S-ibuprofen-CoA[1][3].

-

Acyl-CoA Thioesterase (Hydrolase): This enzyme hydrolyzes the S-ibuprofen-CoA thioester, releasing the active S-ibuprofen and free coenzyme A[4][5][6][7].

Quantitative Data on Chiral Inversion and Pharmacokinetics

The extent of chiral inversion and the pharmacokinetic parameters of ibuprofen enantiomers have been studied in various species. The following tables summarize key quantitative data from the literature.

Table 1: Percentage of R-Ibuprofen Inversion to S-Ibuprofen in Vivo

| Species | Route of Administration | Percentage of Inversion | Reference(s) |

| Human | Oral | 50-60% | [8][9][10][11] |

| Human | Oral | 35-70% | [2] |

| Human | Oral (Chinese population) | ~25% | [12] |

| Human | Intravenous | ~69% | [12] |

| Rat | Oral | Extensive | [13] |

| Dog | Intravenous/Intraduodenal | ~70% | [14][15] |

Table 2: Pharmacokinetic Parameters of Ibuprofen Enantiomers in Humans (after oral administration of racemic ibuprofen)

| Parameter | R-Ibuprofen | S-Ibuprofen | Study Details | Reference(s) |

| AUC (µg·h/mL) | 65.3 ± 15.0 | 105.1 ± 23.0 | 800 mg racemic ibuprofen arginine | [2] |

| Cmax (µg/mL) | 25.6 ± 4.4 | 29.9 ± 5.6 | 800 mg racemic ibuprofen arginine | [2] |

| t½ (h) | 2.13 ± 0.45 | 2.12 ± 0.45 | 600 mg racemic ibuprofen | [14] |

| Clearance (L/h) | 5.2 | 4.64 | 400 mg ibuprofen lysinate | [16] |

Table 3: Enzyme Kinetic Parameters

| Enzyme | Substrate | Species | Km | Vmax | kcat | Reference(s) |

| Long-chain Acyl-CoA Synthetase | R-Ibuprofen | Rat (liver microsomes) | 184 ± 19 µM | 71 nmol/min/mg protein | - | [17] |

| Long-chain Acyl-CoA Synthetase | R-Ibuprofen | Rat (whole liver homogenate) | - | Vmax/KM = 0.022 ± 0.005 ml/min/mg protein | - | [18] |

| Long-chain Acyl-CoA Synthetase | R-Ibuprofen | Human (whole liver homogenate) | - | Vmax/KM = 0.005 ± 0.004 ml/min/mg protein | - | [18] |

| Acetyl-CoA Thioesterase (ACOT12) | Acetyl-CoA | Human | 150 µM | - | 7000 s⁻¹ | [19] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the in vivo chiral inversion of R-ibuprofen.

In Vivo Study of R-Ibuprofen Chiral Inversion in Rats

This protocol outlines a typical in vivo experiment to assess the chiral inversion of R-ibuprofen in a rat model.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

R-ibuprofen

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Centrifuge

-

Freezer (-80°C)

Procedure:

-

Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.

-

Dosing: Administer a single oral dose of R-ibuprofen (e.g., 7.5 mg/kg) to the rats via oral gavage[13].

-

Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 10, and 24 hours post-dose)[13].

-

Plasma Separation: Immediately transfer the blood samples into heparinized microcentrifuge tubes. Centrifuge the samples at a specified speed (e.g., 2000 x g for 10 minutes) to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Enantiomer Analysis: Quantify the plasma concentrations of R- and S-ibuprofen using a validated chiral analytical method, such as HPLC-UV or LC-MS/MS (see section 3.3).

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, t½) for both enantiomers using appropriate software. The extent of chiral inversion can be calculated from the AUC values of the enantiomers.

In Vitro Chiral Inversion Assay using Rat Hepatocytes

This protocol describes an in vitro assay to investigate the chiral inversion of R-ibuprofen using isolated rat hepatocytes.

Materials:

-

Cryopreserved or freshly isolated rat hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E)

-

R-ibuprofen stock solution (in a suitable solvent like DMSO)

-

Incubator (37°C, 5% CO₂)

-

Multi-well culture plates

-

Acetonitrile (for cell lysis)

-

Centrifuge

Procedure:

-

Cell Plating: Seed the rat hepatocytes in multi-well plates at a desired density (e.g., 0.5 x 10⁶ cells/mL) and allow them to attach.

-

Incubation: After attachment, replace the medium with fresh medium containing a specific concentration of R-ibuprofen (e.g., 10 µM)[4].

-

Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 6 hours), terminate the incubation by adding ice-cold acetonitrile to the wells to lyse the cells and precipitate proteins.

-

Sample Processing: Scrape the cell lysates and transfer them to microcentrifuge tubes. Centrifuge to pellet the cell debris.

-

Supernatant Collection: Collect the supernatant for analysis.

-

Enantiomer Analysis: Determine the concentrations of R- and S-ibuprofen in the supernatant using a validated chiral analytical method.

Analytical Method: Chiral HPLC-UV for Ibuprofen Enantiomers

This protocol provides a general procedure for the separation and quantification of ibuprofen enantiomers in plasma samples using High-Performance Liquid Chromatography with UV detection.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., Chiralcel OJ-R, 150 x 4.6 mm)[9][20]

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Mobile phase: A mixture of acetonitrile and water (e.g., 35:65 v/v)[9][20]

Procedure:

-

Sample Preparation:

-

Thaw the plasma samples.

-

Perform a protein precipitation step by adding a precipitating agent (e.g., acetonitrile) to the plasma sample.

-

Vortex and centrifuge the sample.

-

Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Injection and Data Acquisition:

-

Inject the prepared sample onto the HPLC system.

-

Record the chromatogram and integrate the peaks corresponding to the R- and S-ibuprofen enantiomers.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of known concentrations of R- and S-ibuprofen.

-

Determine the concentrations of the enantiomers in the unknown samples by comparing their peak areas to the calibration curve.

-

Conclusion

The in vivo chiral inversion of R-ibuprofen to S-ibuprofen is a well-established metabolic process that significantly contributes to the therapeutic effect of racemic ibuprofen. Understanding the biochemical pathway, the enzymes involved, and the factors influencing the extent of this conversion is crucial for drug development professionals. The experimental protocols outlined in this guide provide a framework for researchers to further investigate this important aspect of ibuprofen's pharmacology. The quantitative data summarized herein offer a valuable resource for pharmacokinetic and pharmacodynamic modeling and for the design of future studies in this area.

References

- 1. cache.kzoo.edu [cache.kzoo.edu]

- 2. journals.viamedica.pl [journals.viamedica.pl]

- 3. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel method for assessing inhibition of ibuprofen chiral inversion and its application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Hydrolysis of ibuprofenoyl-CoA and other 2-APA-CoA esters by human acyl-CoA thioesterases-1 and -2 and their possible role in the chiral inversion of profens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 11. Functional characterization of thioesterase superfamily member 1/Acyl-CoA thioesterase 11: implications for metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanistic studies on the metabolic chiral inversion of R-ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Plasma ibuprofen enantiomers and their pharmacokinetics in Beagle dogs determined by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of ibuprofen enantiomers in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quantitation of Ibuprofen in Blood Using Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 17. Isolation and characterization of rat liver microsomal R-ibuprofenoyl-CoA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Metabolic inversion of (R)-ibuprofen. Formation of ibuprofenyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. uniprot.org [uniprot.org]

- 20. asianpubs.org [asianpubs.org]

- 21. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacodynamics of Ibuprofen Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a detailed exploration of the pharmacodynamic properties of ibuprofen's enantiomers, (S)-ibuprofen and (R)-ibuprofen. It includes quantitative data on their biological activities, detailed experimental methodologies for key assays, and visual representations of relevant biochemical pathways and experimental workflows.

Introduction: The Stereochemistry of Ibuprofen

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), possesses a chiral center at the alpha-position of its propionate moiety, resulting in two stereoisomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen.[1][2] While commercially available ibuprofen is typically a racemic mixture of both enantiomers, their pharmacodynamic profiles are markedly different.[3][4][5] The (S)-enantiomer is considered the pharmacologically active form, primarily responsible for the therapeutic effects of ibuprofen, while the (R)-enantiomer is significantly less active.[1] However, the pharmacodynamics of the racemate are complicated by the in vivo unidirectional chiral inversion of (R)-ibuprofen to (S)-ibuprofen.[3][6] This guide delves into the distinct mechanisms of action of each enantiomer, their differential effects on key biological pathways, and the experimental methodologies used to elucidate these properties.

Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

The principal mechanism by which ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects is through the inhibition of cyclooxygenase (COX) enzymes.[3][6][7] COX enzymes, which exist as two main isoforms, COX-1 and COX-2, catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins and thromboxane A2.[3] These prostanoids are key mediators of pain, inflammation, and fever.[3][8]

(S)-ibuprofen is a potent non-selective inhibitor of both COX-1 and COX-2.[8][9] In contrast, (R)-ibuprofen is a much weaker inhibitor of COX-1 and is considered virtually inactive against COX-2 at therapeutic concentrations.[2][9][10] The differential inhibitory activity of the enantiomers is a cornerstone of their distinct pharmacodynamic profiles.

Signaling Pathway: Prostaglandin Synthesis via COX Enzymes

The following diagram illustrates the enzymatic conversion of arachidonic acid into prostaglandins and the inhibitory action of ibuprofen enantiomers.

Caption: Inhibition of Prostaglandin Synthesis by Ibuprofen Enantiomers.

Quantitative Data: COX Inhibition by Ibuprofen Enantiomers

The following table summarizes the in vitro inhibitory concentrations (IC50) of (S)-ibuprofen and (R)-ibuprofen against COX-1 and COX-2.

| Enantiomer | Target Enzyme | IC50 (µM) | Reference |

| (S)-Ibuprofen | COX-1 | 2.1 | [9] |

| (S)-Ibuprofen | COX-2 | 1.6 | [9] |

| (R)-Ibuprofen | COX-1 | 34.9 | [9] |

| (R)-Ibuprofen | COX-2 | > 250 | [9] |

Metabolic Chiral Inversion of (R)-Ibuprofen

A crucial aspect of the pharmacodynamics of racemic ibuprofen is the unidirectional metabolic inversion of the pharmacologically less active (R)-enantiomer to the active (S)-enantiomer.[3][11] This bioconversion occurs primarily in the liver and involves a multi-step enzymatic process.[8] The extent of this inversion in humans is estimated to be between 50% and 65%.[5][6][8]

The chiral inversion pathway involves the following key steps:

-

Formation of a Coenzyme A Thioester: (R)-ibuprofen is first converted to (R)-ibuprofenoyl-CoA by acyl-CoA synthetase.[3]

-

Epimerization: The thioester then undergoes epimerization to (S)-ibuprofenoyl-CoA, catalyzed by alpha-methylacyl-CoA racemase.[1][3]

-

Hydrolysis: Finally, the (S)-ibuprofenoyl-CoA is hydrolyzed to release the active (S)-ibuprofen.[3]

Metabolic Pathway: Chiral Inversion of (R)-Ibuprofen

This diagram illustrates the enzymatic pathway for the conversion of (R)-ibuprofen to (S)-ibuprofen.

Caption: Metabolic Pathway of R-Ibuprofen Chiral Inversion.

Non-COX Mediated Pharmacodynamics

Beyond COX inhibition, the ibuprofen enantiomers exhibit other pharmacodynamic effects, particularly related to lipid metabolism.

-

(R)-Ibuprofen and Fatty Acid Metabolism: (R)-ibuprofen, through its conversion to a coenzyme A thioester, can interfere with lipid metabolism.[5] It has been shown to be incorporated into triglycerides.[5] Both enantiomers can inhibit the beta-oxidation of fatty acids.[12]

-

Endocannabinoid System: Some studies suggest that NSAIDs, including ibuprofen, may exert part of their analgesic effects through the endocannabinoid system.[13] This may involve the inhibition of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of anandamide, leading to increased endocannabinoid levels.[13]

Experimental Protocols

In Vitro COX Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of ibuprofen enantiomers against COX-1 and COX-2.

Methodology:

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are commonly used.

-

Assay Principle: The assay measures the initial rate of oxygen consumption during the COX-catalyzed conversion of arachidonic acid to PGG2. A Clark-type oxygen electrode is used to monitor oxygen levels in a reaction chamber.

-

Procedure:

-

The reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol and 1 µM hematin) is equilibrated to 37°C in the reaction chamber.

-

The enzyme (COX-1 or COX-2) is added to the buffer.

-

The test compound ((S)-ibuprofen or (R)-ibuprofen) dissolved in a suitable solvent (e.g., DMSO) is added at various concentrations. A solvent control is also included.

-

The mixture is pre-incubated for a specified time (e.g., 10 minutes) to allow for inhibitor binding.

-

The reaction is initiated by the addition of a saturating concentration of arachidonic acid (e.g., 100 µM).

-

The rate of oxygen consumption is recorded for a defined period (e.g., 1-2 minutes).

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of the test compound is calculated relative to the solvent control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow: In Vitro COX Inhibition Assay

Caption: Experimental Workflow for In Vitro COX Inhibition Assay.

Chiral Inversion Assay in Hepatocytes

Objective: To quantify the unidirectional chiral inversion of (R)-ibuprofen to (S)-ibuprofen in an in vitro cell-based model.

Methodology:

-

Cell Model: Freshly isolated primary hepatocytes (e.g., from rat) are a suitable in vitro model system.[11]

-

Procedure:

-

Hepatocytes are suspended in a suitable incubation medium (e.g., Krebs-Henseleit buffer) at a defined cell density.

-

(R)-ibuprofen is added to the cell suspension at a specific concentration.

-

The cells are incubated at 37°C with gentle shaking.

-

Aliquots of the cell suspension are collected at various time points.

-

The reaction is quenched (e.g., by adding ice-cold acetonitrile to precipitate proteins).

-

The samples are centrifuged, and the supernatant is collected.

-

-

Sample Analysis:

-

The concentrations of (R)-ibuprofen and (S)-ibuprofen in the supernatant are determined using a stereospecific analytical method, such as chiral high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS).[14]

-

-

Data Analysis:

-

The formation of (S)-ibuprofen is plotted against time to determine the rate and extent of chiral inversion.

-

The influence of factors such as substrate concentration and cell density on the inversion process can be investigated.[11]

-

Conclusion

The pharmacodynamics of ibuprofen are characterized by a significant stereoselectivity. (S)-ibuprofen is the primary active enantiomer, potently inhibiting both COX-1 and COX-2 to produce the desired therapeutic effects. (R)-ibuprofen, while being a weak COX inhibitor, contributes to the overall activity of the racemate through its metabolic chiral inversion to (S)-ibuprofen. This inversion process, mediated by a specific enzymatic pathway, effectively makes (R)-ibuprofen a prodrug for the active (S)-enantiomer. Furthermore, non-COX mediated effects, particularly on lipid metabolism, are predominantly associated with the (R)-enantiomer due to the formation of its CoA thioester intermediate. A thorough understanding of these distinct pharmacodynamic profiles is essential for the rational design and development of improved anti-inflammatory therapies.

References

- 1. news-medical.net [news-medical.net]

- 2. researchgate.net [researchgate.net]

- 3. Ibuprofen - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Comparative pharmacology of S(+)-ibuprofen and (RS)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. news-medical.net [news-medical.net]

- 8. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of ibuprofen enantiomers and its coenzyme A thioesters on human prostaglandin endoperoxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.viamedica.pl [journals.viamedica.pl]

- 11. Studies on the metabolism and chiral inversion of ibuprofen in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective and nonstereoselective effects of ibuprofen enantiomers on mitochondrial beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of Non-Opioid Analgesics Beyond Cyclooxygenase Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A novel method for assessing inhibition of ibuprofen chiral inversion and its application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Original Boots Synthesis of Ibuprofen: A Technical Deep Dive

An in-depth guide for researchers, scientists, and drug development professionals on the seminal six-step pathway to a landmark non-steroidal anti-inflammatory drug.

Introduction

Ibuprofen, a household name for pain relief, was first discovered and synthesized in the 1960s by a team at Boots Pure Drug Company led by Stewart Adams and John Nicholson.[1][2] The original industrial synthesis, commonly known as the Boots process, was the cornerstone of ibuprofen production for many years. This six-step route, while effective, is a classic example of traditional chemical synthesis and has since been largely superseded by greener, more atom-economical processes like the BHC synthesis.[3] However, a thorough understanding of the original Boots pathway remains crucial for educational purposes and for appreciating the evolution of pharmaceutical manufacturing.

This technical guide provides a detailed examination of the core Boots synthesis of ibuprofen, outlining the experimental protocols for each of its six steps, presenting quantitative data in a structured format, and visualizing the synthetic pathway and experimental workflows.

Overall Reaction Pathway

The Boots synthesis of ibuprofen is a linear six-step process commencing with the Friedel-Crafts acylation of isobutylbenzene. The subsequent steps involve a Darzens condensation, hydrolysis and decarboxylation, formation of an oxime, dehydration to a nitrile, and a final hydrolysis to yield ibuprofen.[3][4]

Quantitative Data Summary

While specific yields for each step of the original industrial process are not extensively published, the overall atom economy of the Boots synthesis is approximately 40%.[3] This indicates that a significant portion of the reactant materials is converted into waste products. The following table outlines the reactants, intermediates, and products of the synthesis.

| Step | Starting Material | Reagents/Catalysts | Intermediate/Product |

| 1 | Isobutylbenzene | Acetic anhydride, Aluminum chloride | 4'-Isobutylacetophenone |

| 2 | 4'-Isobutylacetophenone | Ethyl chloroacetate, Sodium ethoxide | Ethyl 3-(4-isobutylphenyl)-3-methylglycidate |

| 3 | Ethyl 3-(4-isobutylphenyl)-3-methylglycidate | Hydrochloric acid, Water | 2-(4-Isobutylphenyl)propanal |

| 4 | 2-(4-Isobutylphenyl)propanal | Hydroxylamine hydrochloride, Sodium acetate | 2-(4-Isobutylphenyl)propanal oxime |

| 5 | 2-(4-Isobutylphenyl)propanal oxime | Acetic anhydride | 2-(4-Isobutylphenyl)propanenitrile |

| 6 | 2-(4-Isobutylphenyl)propanenitrile | Sulfuric acid, Water | Ibuprofen |

Experimental Protocols

The following are detailed methodologies for the key transformations in the Boots synthesis of ibuprofen, based on principles and procedures described in the scientific literature.

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

This initial step introduces an acetyl group to the isobutylbenzene ring, forming the key intermediate 4'-isobutylacetophenone.[3][4]

Methodology:

-

To a cooled and stirred mixture of isobutylbenzene and a suitable solvent (e.g., carbon disulfide or nitrobenzene), add anhydrous aluminum chloride in portions.

-

Slowly add acetic anhydride to the reaction mixture while maintaining a low temperature (typically below 10 °C).

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by pouring the mixture onto crushed ice and hydrochloric acid.

-

Separate the organic layer, wash it with water, a dilute solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Remove the solvent under reduced pressure. The crude 4'-isobutylacetophenone can be purified by vacuum distillation.

Step 2: Darzens Condensation

This step involves the reaction of 4'-isobutylacetophenone with an α-haloester (ethyl chloroacetate) in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[3][4]

Methodology:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To a cooled solution of 4'-isobutylacetophenone in a suitable solvent like benzene or toluene, add ethyl chloroacetate.

-

Slowly add the sodium ethoxide solution to the reaction mixture, keeping the temperature low (e.g., 0-5 °C).

-

Stir the mixture at a low temperature for several hours.

-

After the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude ethyl 3-(4-isobutylphenyl)-3-methylglycidate. This intermediate is often used in the next step without extensive purification.

Step 3: Hydrolysis and Decarboxylation

The glycidic ester is hydrolyzed to a carboxylic acid, which then undergoes decarboxylation to yield an aldehyde with one additional carbon atom.[3][4]

Methodology:

-

To the crude ethyl 3-(4-isobutylphenyl)-3-methylglycidate, add an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Heat the mixture under reflux for several hours.

-

The hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid occur in situ.

-

After cooling, extract the product, 2-(4-isobutylphenyl)propanal, with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extract with water and a dilute solution of sodium bicarbonate to remove any remaining acid.

-

Dry the organic layer and remove the solvent to yield the crude aldehyde. Purification can be achieved by vacuum distillation.

Step 4: Oxime Formation

The aldehyde is converted to an oxime by reacting it with hydroxylamine.[3][4]

Methodology:

-

Dissolve 2-(4-isobutylphenyl)propanal in a suitable solvent such as ethanol.

-

Add a solution of hydroxylamine hydrochloride and a base, such as sodium acetate or pyridine, in water.

-

Stir the mixture at room temperature for a few hours.

-

The oxime product may precipitate out of the solution upon cooling or after the addition of water.

-

Collect the solid product by filtration, wash it with cold water, and dry it. Recrystallization from a suitable solvent like ethanol-water can be performed for purification.

Step 5: Dehydration of the Oxime to a Nitrile

The oxime is dehydrated to form the corresponding nitrile.[3][4]

Methodology:

-

Treat the 2-(4-isobutylphenyl)propanal oxime with a dehydrating agent, such as acetic anhydride.

-

Gently heat the reaction mixture for a short period.

-

After cooling, pour the reaction mixture into water to hydrolyze the excess acetic anhydride.

-

Extract the nitrile product with an organic solvent.

-

Wash the organic layer with a dilute base (e.g., sodium carbonate solution) to remove acetic acid, followed by water.

-

Dry the organic layer and remove the solvent to obtain the crude 2-(4-isobutylphenyl)propanenitrile. This can be purified by vacuum distillation.

Step 6: Hydrolysis of the Nitrile to Ibuprofen

The final step is the hydrolysis of the nitrile to the carboxylic acid, ibuprofen.[3][4]

Methodology:

-

Heat the 2-(4-isobutylphenyl)propanenitrile under reflux with an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

-

Continue heating until the hydrolysis is complete (ammonia evolution ceases in the case of acidic hydrolysis).

-

If basic hydrolysis is used, acidify the reaction mixture with a strong acid to precipitate the ibuprofen.

-

Collect the crude ibuprofen by filtration.

-

Purify the product by recrystallization from a suitable solvent, such as aqueous ethanol or hexane.

Visualizations

Original Boots Synthesis Pathway of Ibuprofen

Caption: The six-step reaction pathway of the original Boots synthesis of ibuprofen.

Experimental Workflow for a Typical Step (e.g., Friedel-Crafts Acylation)

Caption: A generalized experimental workflow for the Friedel-Crafts acylation step.

References

- 1. Darzens Glycidic Ester Synthesis [unacademy.com]

- 2. [Synthesis of S(+)-2-(4-isobutylphenyl) propionic acid by asymmetric hydrolysis of microbial enzyme. II. Reaction conditions and product extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]

A Greener Route to Pain Relief: A Technical Guide to the Hoechst (BHC) Green Synthesis of Ibuprofen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Hoechst (also known as BHC) green synthesis of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This process represents a significant advancement in green chemistry, offering a more sustainable and efficient alternative to the traditional Boots synthesis. This document details the core chemical transformations, experimental protocols, and quantitative data associated with this innovative manufacturing process.

Introduction: A Paradigm Shift in Pharmaceutical Synthesis

The traditional Boots process for ibuprofen synthesis, developed in the 1960s, involved a six-step sequence with a low atom economy of approximately 40%. This resulted in significant chemical waste. The Hoechst process, commercialized in 1992, revolutionized ibuprofen production by reducing the synthesis to three catalytic steps.[1] This streamlined approach boasts a significantly higher atom economy, around 80%, which can reach up to 99% if the acetic acid byproduct from the first step is recovered.[1] The BHC process minimizes waste by utilizing catalytic reactions and recycling key reagents, making it a landmark example of industrial green chemistry.[1][2]

The Three Core Catalytic Steps

The elegance of the Hoechst synthesis lies in its three efficient catalytic steps, starting from isobutylbenzene.

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

The synthesis commences with the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride to produce 4'-isobutylacetophenone. A key innovation in the BHC process is the use of anhydrous hydrogen fluoride (HF) as both the catalyst and the solvent.[3][4] This approach is highly efficient and allows for the recovery and recycling of the HF with greater than 99.9% efficiency.[5] The reaction is highly selective for the para-isomer, which is the desired precursor for ibuprofen.

Step 2: Catalytic Hydrogenation

The second step involves the hydrogenation of the ketone group of 4'-isobutylacetophenone to yield 1-(4-isobutylphenyl)ethanol. This reduction is typically carried out using a Raney nickel catalyst. The reaction is performed under a hydrogen atmosphere and is notable for its high conversion and selectivity, proceeding efficiently in the absence of a solvent.[5]

Step 3: Palladium-Catalyzed Carbonylation

The final and most critical step is the palladium-catalyzed carbonylation of 1-(4-isobutylphenyl)ethanol to form ibuprofen. This reaction introduces the carboxylic acid moiety, completing the synthesis. The process utilizes a palladium catalyst, often in the form of a palladium complex, in the presence of carbon monoxide and an acidic aqueous medium.[6]

Quantitative Process Data

The following tables summarize the key quantitative parameters of the Hoechst (BHC) green synthesis of ibuprofen, providing a clear comparison of the reaction conditions and efficiency.

| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Hydrogenation | Step 3: Carbonylation |

| Starting Material | Isobutylbenzene | 4'-Isobutylacetophenone | 1-(4-Isobutylphenyl)ethanol |

| Reagent(s) | Acetic Anhydride | Hydrogen (H₂) | Carbon Monoxide (CO), Water |

| Catalyst | Anhydrous Hydrogen Fluoride (HF) | Raney Nickel | Palladium complex (e.g., PdCl₂(PPh₃)₂) |

| Solvent | Anhydrous Hydrogen Fluoride (HF) | None (Solvent-free) | Acidic aqueous medium |

| Product | 4'-Isobutylacetophenone | 1-(4-Isobutylphenyl)ethanol | Ibuprofen |

| Byproduct(s) | Acetic Acid | - | - |

| Atom Economy (per step) | ~100% (if acetic acid is recovered) | 100% | 100% |

| Overall Atom Economy | \multicolumn{3}{c | }{~80% (or ~99% with acetic acid recovery)[1]} |

Table 1: Summary of Reactants, Catalysts, and Products

| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Hydrogenation | Step 3: Carbonylation |

| Temperature | Not explicitly detailed | Room temperature | ≥ 10°C (Example at 130°C)[6] |

| Pressure | Not explicitly detailed | Not explicitly detailed | ≥ 500 psig CO (Example at 1500-2000 psig)[6] |

| Reaction Time | Not explicitly detailed | Not explicitly detailed | 1-4 hours[6] |

| Catalyst Recovery | > 99.9% (HF)[5] | Recovered and reused | Recovered and reused |

Table 2: Key Reaction Conditions

Detailed Experimental Protocols

While precise industrial-scale protocols are proprietary, the following methodologies are based on patent literature and scientific publications, providing a framework for laboratory-scale synthesis.

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

-

In a suitable reactor resistant to hydrogen fluoride, isobutylbenzene is reacted with acetic anhydride.

-

Anhydrous hydrogen fluoride is introduced, serving as both the catalyst and the solvent.

-

The reaction mixture is agitated at an appropriate temperature and pressure to ensure complete conversion.

-

Upon completion, the hydrogen fluoride and the acetic acid byproduct are recovered for recycling.

-

The resulting 4'-isobutylacetophenone is isolated and purified.

Step 2: Hydrogenation of 4'-Isobutylacetophenone

-

4'-Isobutylacetophenone is charged into a hydrogenation reactor.

-

A slurry of activated Raney nickel catalyst is added.

-

The reactor is pressurized with hydrogen gas.

-

The reaction is carried out at room temperature with vigorous stirring until the uptake of hydrogen ceases.

-

The Raney nickel catalyst is filtered off for reuse.

-

The product, 1-(4-isobutylphenyl)ethanol, is obtained with high purity.

Step 3: Carbonylation of 1-(4-Isobutylphenyl)ethanol

-

1-(4-isobutylphenyl)ethanol is dissolved in an acidic aqueous medium in a high-pressure reactor.

-

The palladium catalyst (e.g., a pre-formed palladium-phosphine complex) is introduced.

-

The reactor is pressurized with carbon monoxide to a pressure of at least 500 psig.[6]

-

The reaction mixture is heated to a temperature of at least 10°C (e.g., 130°C) and stirred for several hours.[6]

-

After the reaction, the pressure is released, and the ibuprofen product is extracted from the reaction mixture.

-

The palladium catalyst can be recovered from the aqueous phase and recycled.

Visualizing the Process

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows of the Hoechst (BHC) green synthesis of ibuprofen.

Caption: Reaction pathway of the three-step Hoechst (BHC) green synthesis of ibuprofen.

Caption: Workflow illustrating the catalyst and byproduct recycling in the BHC process.

Conclusion

The Hoechst (BHC) green synthesis of ibuprofen stands as a testament to the power of green chemistry principles in revolutionizing pharmaceutical manufacturing. By significantly reducing the number of synthetic steps, maximizing atom economy, and implementing efficient catalyst and solvent recycling, this process not only minimizes environmental impact but also enhances economic viability. This technical guide provides a comprehensive overview for researchers and professionals seeking to understand and potentially apply these sustainable synthetic strategies in drug development and manufacturing.

References

- 1. epa.gov [epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 5. US4929773A - Method of producing 1-(4'-isobutylphenyl)ethanol - Google Patents [patents.google.com]

- 6. EP0284310A1 - Process for producing ibuprofen - Google Patents [patents.google.com]

The Unseen Targets: A Technical Guide to the Non-Canonical Mechanisms of Ibuprofen Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the complex and often overlooked non-canonical mechanisms of ibuprofen action. While its fame is built on the inhibition of cyclooxygenase (COX) enzymes, a growing body of evidence reveals a fascinating landscape of off-target effects that contribute significantly to its therapeutic profile and open new avenues for drug development. This paper will explore these COX-independent pathways, presenting key quantitative data, detailed experimental protocols for their investigation, and visual representations of the intricate signaling cascades involved.

Peroxisome Proliferator-Activated Receptor-γ (PPARγ) Agonism

Ibuprofen directly binds to and activates Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a nuclear receptor that plays a crucial role in regulating inflammation, metabolism, and cell differentiation.[1][2][3][4][5][6] This interaction is a cornerstone of many of ibuprofen's non-canonical effects.

Quantitative Data: Ibuprofen-PPARγ Interaction

| Parameter | Value | Cell Line/System | Reference |

| IC50 for PPARγ binding | 80.6 μM | In vitro fluorescence polarization ligand displacement assay | [3] |

| EC50 for PPARγ activation | 56.8 μM | Cellular transactivation assay | [6] |

Signaling Pathway: Ibuprofen-Mediated PPARγ Activation

The activation of PPARγ by ibuprofen initiates a cascade of downstream events, influencing gene transcription related to inflammation and cell growth.

References

- 1. A Molecular Mechanism for Ibuprofen-Mediated RhoA Inhibition in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. Mechanisms of peroxisome proliferator activated receptor γ regulation by non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

The Core Mechanism of Ibuprofen: A Technical Guide to its Effects on Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of ibuprofen, with a primary focus on its interaction with the prostaglandin synthesis pathway. This document details the biochemical cascade, presents quantitative data on enzyme inhibition, outlines experimental methodologies for studying these interactions, and provides visual representations of the key pathways and workflows.

Introduction: Ibuprofen as a Non-Steroidal Anti-Inflammatory Drug (NSAID)

Ibuprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic, anti-inflammatory, and antipyretic effects by inhibiting the synthesis of prostaglandins.[1][2] Prostaglandins are lipid compounds that act as signaling molecules in a wide range of physiological and pathological processes, including inflammation, pain, and fever.[3] Ibuprofen's therapeutic efficacy is directly linked to its ability to block the key enzymes in the prostaglandin synthesis pathway: cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[3][4]

The Prostaglandin Synthesis Pathway and Ibuprofen's Point of Intervention

The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane's phospholipids. This release is catalyzed by phospholipase A2, which is activated by various inflammatory stimuli. Once liberated, arachidonic acid is converted into an unstable intermediate, prostaglandin H2 (PGH2), by the action of COX enzymes.[2][3] PGH2 is then further metabolized by specific synthases into a variety of prostaglandins, each with distinct biological functions.[5]

Ibuprofen acts as a non-selective inhibitor of both COX-1 and COX-2, meaning it blocks the activity of both isoforms of the cyclooxygenase enzyme.[2][4] By binding to the active site of the COX enzymes, ibuprofen prevents the conversion of arachidonic acid to PGH2, thereby halting the downstream production of prostaglandins.[3] This reduction in prostaglandin levels is the primary mechanism behind ibuprofen's therapeutic effects.

Quantitative Analysis of Ibuprofen's Inhibitory Activity

The inhibitory potency of ibuprofen against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency. The IC50 values for ibuprofen can vary depending on the specific assay conditions, such as the source of the enzyme and the substrate concentration.

| Enzyme | Assay Type | IC50 (µM) | Reference |

| COX-1 | Human Whole Blood | 12 | [6] |

| COX-2 | Human Whole Blood | 80 | [6] |

| COX-1 | Washed Human Platelets | 1.4 ± 0.4 | [6] |

| COX-1 | Purified Ovine COX-1 | ≈70 | [6] |

| COX-2 | LPS-stimulated Human Monocytes | 80 | [6] |

| COX-1 | Recombinant Human | 4.6 | |

| COX-2 | Recombinant Human | 9.2 |

Experimental Protocols for Assessing COX Inhibition

The determination of a compound's ability to inhibit COX enzymes is a critical step in the development of new NSAIDs. A variety of in vitro assays are available, with fluorometric, colorimetric, and luminometric methods being the most common for high-throughput screening.

Representative Protocol: Fluorometric COX Inhibitor Screening Assay

This protocol provides a general outline for a fluorometric assay to determine the IC50 of ibuprofen for COX-1 and COX-2. This method is based on the detection of the peroxidase activity of COX, which generates a fluorescent product.[1][2][7]

Materials:

-

Purified COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine - ADHP)

-

Arachidonic acid (substrate)

-

Ibuprofen (test inhibitor)

-

DMSO (solvent for inhibitor)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of ibuprofen in DMSO. Further dilute these solutions in COX Assay Buffer to the desired final concentrations.

-

Prepare a working solution of the fluorometric probe in DMSO and COX Assay Buffer.

-

Prepare a working solution of arachidonic acid in an appropriate solvent and dilute in COX Assay Buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add the following in order:

-

COX Assay Buffer

-

Heme

-

Fluorometric probe solution

-

COX-1 or COX-2 enzyme solution

-

Diluted ibuprofen solution (or DMSO for control wells)

-

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.

-

Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity kinetically over a period of time (e.g., 5-10 minutes) at the appropriate excitation and emission wavelengths (e.g., ~530-540 nm excitation and ~585-595 nm emission for ADHP).[7]

-

-

Data Analysis:

-

Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each ibuprofen concentration relative to the control (DMSO) wells.

-

Plot the percentage of inhibition against the logarithm of the ibuprofen concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Experimental Workflow for NSAID Development

The discovery and development of new NSAIDs like ibuprofen follow a structured workflow that progresses from initial screening to preclinical and clinical evaluation.

Conclusion

Ibuprofen's well-characterized mechanism of action, centered on the non-selective inhibition of COX-1 and COX-2 enzymes, provides a clear framework for its therapeutic applications. By blocking the synthesis of prostaglandins, ibuprofen effectively mitigates the key mediators of pain, inflammation, and fever. The quantitative assessment of its inhibitory potency through standardized in vitro assays is fundamental to understanding its pharmacological profile and for the development of new anti-inflammatory agents with improved efficacy and safety profiles. This technical guide serves as a foundational resource for researchers and professionals in the field of drug development, providing the core knowledge necessary to further investigate and innovate in the realm of anti-inflammatory therapeutics.

References

- 1. assaygenie.com [assaygenie.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. researchgate.net [researchgate.net]

- 5. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

The Crystalline Landscape of Ibuprofen: A Technical Guide to its Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), is a cornerstone of pain and inflammation management worldwide. As a crystalline solid, its physical properties, including solubility, dissolution rate, and bioavailability, are intrinsically linked to its solid-state structure. The existence of multiple crystalline forms, or polymorphs, each with a unique internal arrangement of molecules, can significantly impact the drug's therapeutic efficacy and manufacturing processes. This technical guide provides an in-depth exploration of the crystal structures of ibuprofen polymorphs, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Polymorphism in Racemic Ibuprofen

Racemic ibuprofen, the most common form of the drug, is known to exhibit at least two polymorphic forms. Form I is the thermodynamically stable form under ambient conditions and is the form used in commercial formulations. A second, metastable form, known as Form II, has also been identified.[1] Understanding the structural differences and thermodynamic relationship between these polymorphs is critical for controlling the solid-state properties of ibuprofen during drug development and manufacturing.

Quantitative Crystallographic Data

The crystallographic data for the known polymorphs of racemic ibuprofen and the S-(+)-enantiomer are summarized in the table below. This data provides a quantitative comparison of their crystal lattices.

| Parameter | Racemic Ibuprofen (Form I) | Racemic Ibuprofen (Form II) | S-(+)-Ibuprofen |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁ |

| a (Å) | 14.68 | 12.409 | 12.462 |

| b (Å) | 7.89 | 5.89 | 8.035 |

| c (Å) | 10.73 | 17.614 | 13.539 |

| α (°) | 90 | 90 | 90 |

| β (°) | 99.36 | 94.73 | 112.89 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1225.4 | 1282.9 | 1252.1 |

| Z | 4 | 4 | 4 |

| Melting Point (°C) | ~76 | ~17 | Not Applicable |

| Reference | [2] | [3][4] | [5] |

Z = number of molecules per unit cell

Experimental Protocols

The characterization of ibuprofen polymorphs relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments used to identify and differentiate these crystalline forms.

Preparation of Ibuprofen Polymorphs

Form I (Stable Polymorph): Commercial racemic ibuprofen is typically Form I. To ensure phase purity, it can be recrystallized from a suitable solvent such as ethanol.

-

Dissolve racemic ibuprofen in a minimum amount of absolute ethanol at a slightly elevated temperature (e.g., 40°C).

-

Allow the solution to cool slowly to room temperature.

-

Filter the resulting crystals and wash with a small amount of cold ethanol.

-

Dry the crystals under vacuum at room temperature.

Form II (Metastable Polymorph): The metastable Form II can be prepared by a specific thermal treatment of the amorphous phase.

-

Melt a sample of racemic ibuprofen (Form I) by heating it above its melting point (e.g., to 80°C).

-

Rapidly cool the melt by quenching it in liquid nitrogen to form an amorphous solid.

-

Anneal the amorphous solid at a temperature below the glass transition temperature, for example at 258 K (-15 °C), for several hours to induce crystallization of Form II.[1][3]

Powder X-ray Diffraction (PXRD)

PXRD is a fundamental technique for identifying crystalline phases based on their unique diffraction patterns.

-

Sample Preparation: Gently grind a small amount of the ibuprofen sample to a fine powder using a mortar and pestle to ensure random crystal orientation.

-

Instrument Setup: Use a diffractometer with Cu Kα radiation. Set the voltage and current to appropriate values (e.g., 40 kV and 40 mA).

-

Data Collection: Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a suitable scan speed.

-

Data Analysis: Compare the resulting diffractogram with reference patterns for known ibuprofen polymorphs to identify the crystalline form(s) present in the sample.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and enthalpy of fusion, which are distinct for different polymorphs.

-

Sample Preparation: Accurately weigh 2-5 mg of the ibuprofen sample into an aluminum DSC pan and seal it.

-

Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Purge the cell with an inert gas like nitrogen.

-

Thermal Program: Heat the sample at a constant rate, typically 10°C/min, over a temperature range that encompasses the melting points of the expected polymorphs (e.g., 25°C to 100°C).

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic events, which correspond to the melting of the crystalline forms. The area under the peak can be used to calculate the enthalpy of fusion.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy provides information about the vibrational modes of the molecules in the crystal lattice, which can differ between polymorphs.

-

Sample Preparation: Place a small amount of the ibuprofen powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

-

Data Collection: Collect the infrared spectrum over a range of approximately 4000 to 650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

-